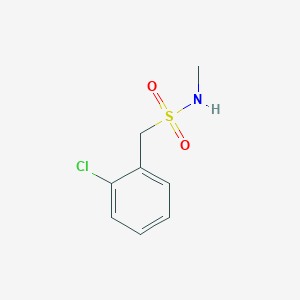

1-(2-chlorophenyl)-N-methylmethanesulfonamide

説明

1-(2-Chlorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NHCH₃) attached to a 2-chlorophenyl ring. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol .

特性

IUPAC Name |

1-(2-chlorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDTXGKGAKGHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzenesulfonyl chloride+methylamine→1-(2-chlorophenyl)-N-methylmethanesulfonamide+HCl

Industrial Production Methods

On an industrial scale, the production of 1-(2-chlorophenyl)-N-methylmethanesulfonamide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

1-(2-chlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides with different nucleophiles.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Reduction: Products include amines and other reduced forms of the compound.

科学的研究の応用

1-(2-chlorophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-(2-chlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Positional Isomers: Chlorine Substitution Effects

- 1-(4-Chlorophenyl)-N-methylmethanesulfonamide (CAS: 56F, C₈H₁₀ClNO₂S, MW: 219.69 g/mol) Key Difference: The chlorine atom is positioned at the para (4th) position instead of ortho (2nd). Impact: The para-substituted derivative exhibits reduced steric hindrance compared to the ortho isomer. This positional change alters electronic effects (e.g., electron-withdrawing nature) and may influence binding interactions in biological systems.

N-Substituent Modifications

- 1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide (CAS: 696636-86-9, C₁₃H₁₈ClNO₂S, MW: 287.81 g/mol) Key Difference: A bulky cyclohexyl group replaces the methyl group on the sulfonamide nitrogen. Impact: Increased lipophilicity due to the cyclohexyl moiety may enhance membrane permeability but reduce aqueous solubility. Such modifications are often explored to optimize pharmacokinetic properties.

- N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide (CID: 13630131, C₇H₅ClF₃NO₂S, MW: 259.63 g/mol) Key Difference: A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) on the sulfonamide sulfur.

Aromatic Ring Modifications

- N-(2-Chlorophenyl)-N′-(2-methylphenyl)succinamide (Compound I, C₁₇H₁₅ClN₂O₂)

- Key Difference: A succinamide linker replaces the methanesulfonamide group.

- Impact: The amide functionality introduces hydrogen-bonding capabilities and conformational flexibility. The dihedral angle between the benzene ring and the NH–C(O)–CH₂ segment (62.0°) differs from rigid sulfonamides, influencing crystal packing and solubility.

Hybrid Structures with Complex Substituents

- 1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide (CAS: 1396766-93-0, C₁₃H₁₄ClNO₄S, MW: 315.77 g/mol) Key Difference: A furan-containing hydroxyethyl group is attached to the sulfonamide nitrogen. Impact: The polar hydroxy and heteroaromatic furan groups may enhance water solubility and enable π-π stacking interactions, which are relevant in drug design for target engagement.

Structural and Physicochemical Data Table

Key Research Findings

- Electronic Effects : Trifluoromethyl substitution (e.g., ) increases electron-withdrawing capacity, which can stabilize negative charges in intermediates or transition states during reactions.

- Hydrogen Bonding : Sulfonamides with hydroxy or amide groups (e.g., ) show improved solubility and crystal packing via N–H···O interactions, as observed in X-ray studies .

生物活性

1-(2-chlorophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the sulfonamide class, characterized by its unique chlorophenyl and methanesulfonamide moieties. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

- Chemical Formula : CHClNOS

- Functional Groups :

- Chlorophenyl group

- Methanesulfonamide moiety

The presence of the sulfonamide functional group is significant as it is known for its ability to inhibit bacterial folic acid synthesis, a mechanism that underpins the antibacterial properties of many sulfonamides.

Biological Activity Overview

1-(2-chlorophenyl)-N-methylmethanesulfonamide exhibits notable biological activity, primarily attributed to its structural characteristics. The following sections detail its antibacterial properties, potential therapeutic applications, and comparisons with related compounds.

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties . They exert their effects by inhibiting the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folic acid synthesis. This inhibition leads to a reduction in bacterial growth and proliferation.

- Mechanism of Action :

- Inhibition of folic acid synthesis

- Disruption of nucleic acid synthesis in bacteria

Potential Therapeutic Applications

Beyond antibacterial activity, 1-(2-chlorophenyl)-N-methylmethanesulfonamide may have potential in other therapeutic areas:

- Antiviral Properties : Preliminary studies suggest possible antiviral effects, although further research is necessary.

- Antiproliferative Effects : Investigations into its effects on cancer cell lines indicate potential antiproliferative activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-chlorophenyl)-N-methylmethanesulfonamide, a comparison with structurally similar compounds is useful. The table below summarizes key features and biological activities of selected related compounds.

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(4-amino-2-chlorophenyl)-3-(methylsulfonyl)benzamide | Structure | Contains an amino group and additional benzene ring | Known for proteomics applications |

| Clonazepam | Structure | A benzodiazepine with anxiolytic properties | Used primarily for seizure disorders |

| 1-(2-Chlorophenyl)-N-methylethanamine | Structure | Similar amine structure but lacks sulfonamide | Exhibits different pharmacological effects |

This comparison highlights how the specific combination of functional groups in 1-(2-chlorophenyl)-N-methylmethanesulfonamide may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of sulfonamides, including 1-(2-chlorophenyl)-N-methylmethanesulfonamide. Notable findings include:

- Study on Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established sulfonamides.

- In Vitro Studies : In vitro assays showed that the compound could inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。